

Molecular Docking of Enalaprilat with Angiotensin-Converting Enzyme: A Technical Guide

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Compound of Interest

Compound Name: *Enalapril Maleate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of enalaprilat with its pharmacological target, the angiotensin-converting enzyme (ACE). Enalaprilat, the active metabolite of the prodrug enalapril, is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the molecular interactions between enalaprilat and ACE is crucial for the rational design of novel and more effective antihypertensive drugs.

Introduction to Enalaprilat and Angiotensin-Converting Enzyme

Enalapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active form, enalaprilat.^{[1][2]} Enalaprilat exerts its therapeutic effect by competitively inhibiting ACE, a zinc-dependent metalloprotease.^{[3][4]} ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.^{[5][6]} By blocking this conversion, enalaprilat leads to vasodilation and a reduction in blood pressure.^{[5][6]}

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, enalaprilat within the active site of ACE.^{[7][8]} These studies provide valuable insights into the binding affinity, key intermolecular interactions, and the overall stability of the protein-ligand complex.

Experimental Protocols

A typical molecular docking workflow for studying the interaction of enalaprilat with ACE involves several key steps, from data retrieval and preparation to the docking simulation and analysis of results. The following protocol is a synthesis of methodologies reported in various studies.

Software and Resource Requirements

- Molecular Graphics and Viewing Software: PyMOL, Chimera, or similar.
- Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), or similar.[\[9\]](#)[\[10\]](#)
- Protein Data Bank (PDB): Access to the PDB for retrieving the crystal structure of the ACE-enalaprilat complex.

Preparation of the Receptor (Angiotensin-Converting Enzyme)

- Structure Retrieval: The three-dimensional crystal structure of the human angiotensin-converting enzyme in complex with enalaprilat can be obtained from the Protein Data Bank. A commonly used entry is PDB ID: 1UZE, which has a resolution of 1.82 Å.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Protein Preparation:
 - The downloaded PDB file is loaded into a molecular modeling software.
 - All water molecules and any co-crystallized ligands other than the enalaprilat molecule of interest are typically removed.[\[13\]](#)
 - Missing hydrogen atoms are added to the protein structure.
 - The protein is checked for any missing residues or atoms, which are then repaired.
 - Charges are assigned to the protein atoms.

Preparation of the Ligand (Enalaprilat)

- **Ligand Extraction and Preparation:** The enalaprilat molecule is extracted from the PDB file of the complex.
- **Energy Minimization:** The 3D structure of enalaprilat is energy-minimized using a suitable force field to obtain a stable conformation.
- **Charge and Torsion Angle Assignment:** Appropriate atomic charges and rotatable bonds (torsions) are defined for the ligand.

Molecular Docking Simulation

- **Grid Box Definition:** A grid box is defined around the active site of ACE. This box encompasses the region where enalaprilat is known to bind, ensuring that the docking search is focused on the relevant area. The dimensions and center of the grid box are crucial parameters.
- **Docking Algorithm:** The chosen docking software's algorithm is used to explore the conformational space of the ligand within the defined grid box. For example, in AutoDock Vina, a Lamarckian genetic algorithm is commonly employed.^[10]
- **Scoring Function:** The docking program utilizes a scoring function to estimate the binding affinity of each generated pose. The poses are then ranked based on their scores, with lower energy values typically indicating more favorable binding.^[14]

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is performed. This often involves re-docking the co-crystallized ligand (enalaprilat) back into the active site of the receptor.^[11] The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.^{[15][16]} One study reported a validation RMSD of 0.032 Å for re-docking enalaprilat into ACE.^[15]

Analysis of Docking Results

The final docked poses are analyzed to understand the binding mode of enalaprilat. This includes identifying:

- **Key Intermolecular Interactions:** Hydrogen bonds, hydrophobic interactions, and ionic interactions between enalaprilat and the amino acid residues of the ACE active site are examined.
- **Binding Affinity:** The predicted binding energy provides a quantitative measure of the binding strength.
- **Conformation:** The three-dimensional arrangement of the ligand in the active site is visualized and studied.

Quantitative Data from Enalaprilat-ACE Docking Studies

The following tables summarize key quantitative data obtained from experimental and computational studies of the enalaprilat-ACE interaction.

Parameter	Value	Reference(s)
Binding Affinity (K _i)	~ 0.1 nM	[1]
Binding Energy (Docking)	-7.0 kcal/mol	[14]
RMSD (Re-docking Validation)	0.032 Å	[15]
RMSD (MD Simulation)	0.76 ± 0.04 Å	[3]

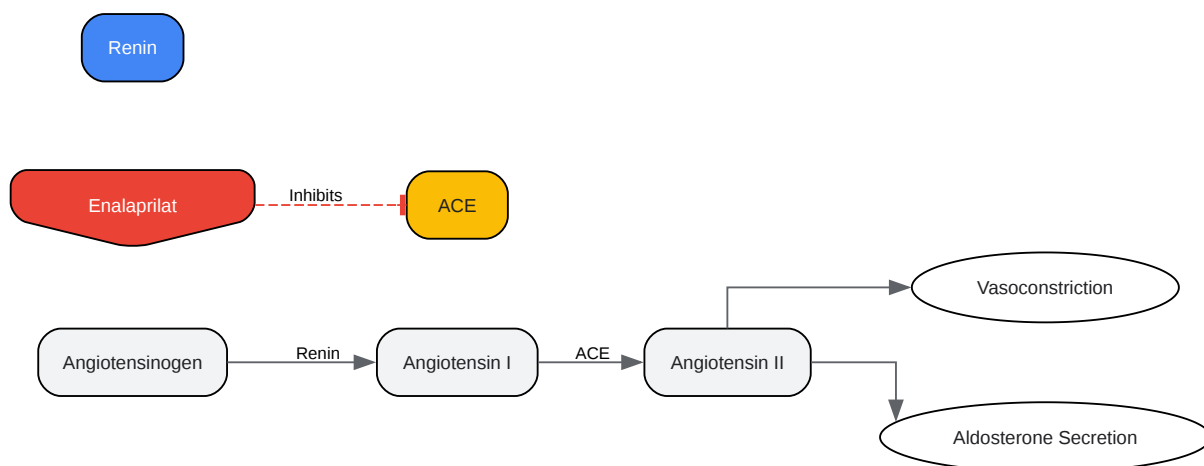
Table 1: Quantitative Binding and Simulation Data for Enalaprilat with ACE.

Interacting Residue	Type of Interaction
Gln281	Hydrogen Bond
His353	Hydrogen Bond, Hydrophobic
Ala354	Hydrogen Bond
His383	Hydrogen Bond
Glu384	Hydrogen Bond
Lys511	Hydrogen Bond
His513	Hydrogen Bond
Tyr520	Hydrogen Bond, Hydrophobic
Tyr523	Hydrogen Bond
Zn ²⁺	Metal Coordination

Table 2: Key Amino Acid Residues in the ACE Active Site Interacting with Enalaprilat.[17][18]

Visualizations

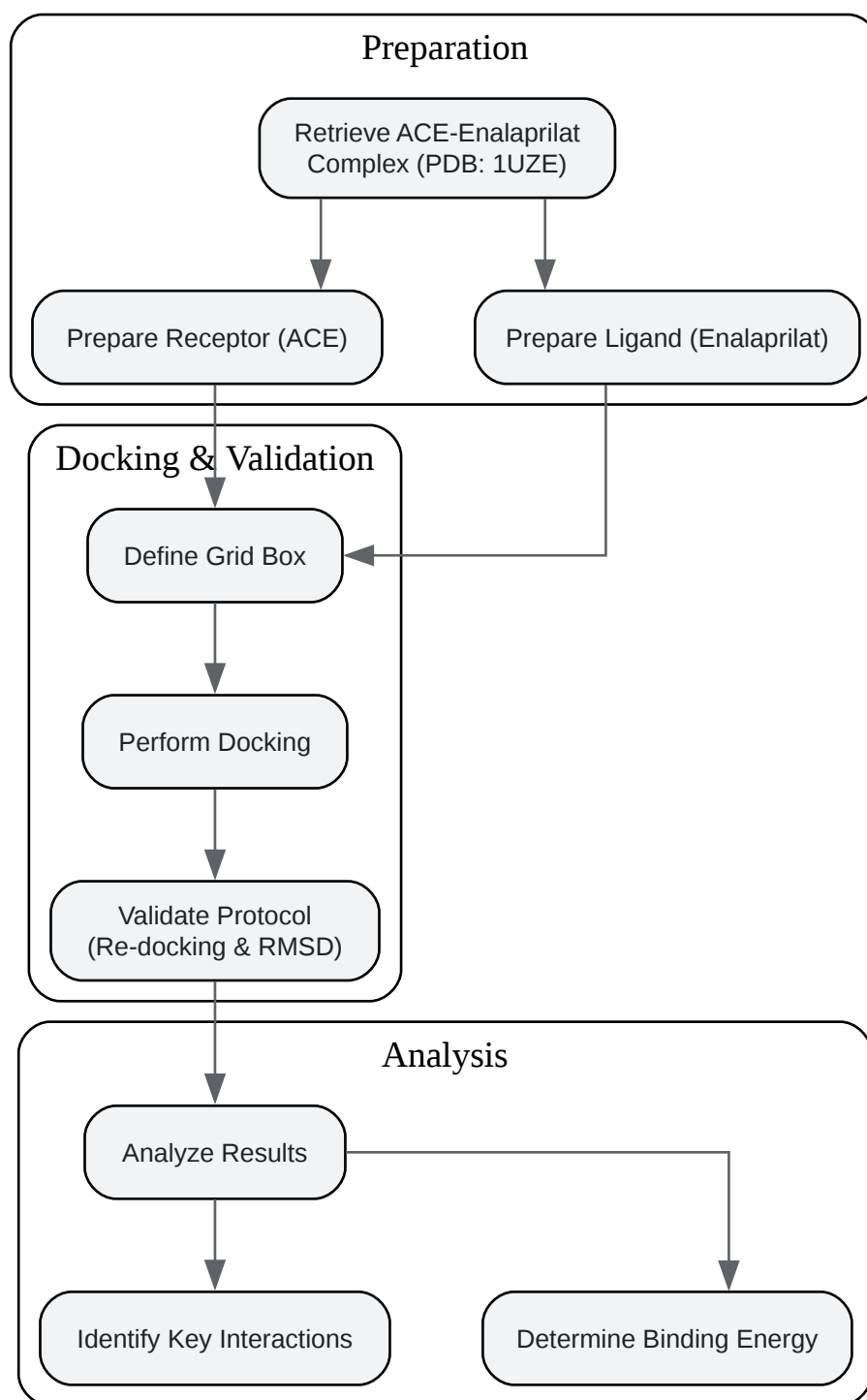
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition



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Caption: Inhibition of ACE by enalaprilat within the RAAS pathway.

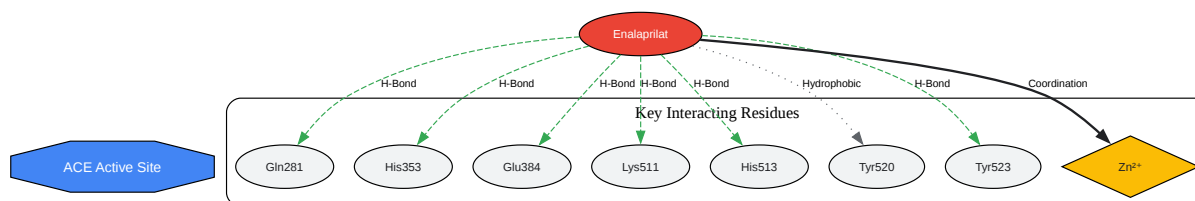
Molecular Docking Workflow



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Caption: A generalized workflow for molecular docking studies.

Enalaprilat Interaction with ACE Active Site



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Caption: Key interactions between enalaprilat and ACE active site residues.

Conclusion

Molecular docking studies of enalaprilat with angiotensin-converting enzyme provide a detailed picture of the molecular recognition process. The data and protocols presented in this guide highlight the critical interactions, particularly the coordination with the zinc ion and hydrogen bonding with key residues, that are responsible for the potent inhibitory activity of enalaprilat. This information is invaluable for the structure-based design of new ACE inhibitors with improved efficacy and selectivity, ultimately contributing to the development of better treatments for hypertension and related cardiovascular diseases.

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